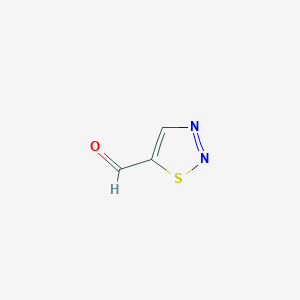

1,2,3-Thiadiazole-5-carbaldehyde

説明

Significance of the 1,2,3-Thiadiazole (B1210528) Heterocycle in Chemical Sciences

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, is a prominent structural motif in medicinal chemistry and materials science. mdpi.comwikipedia.org Its unique electronic properties and ability to participate in various chemical transformations make it a valuable scaffold for the design of new functional molecules.

In the realm of medicinal chemistry, 1,2,3-thiadiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antifungal properties. mdpi.comresearchgate.net This broad spectrum of activity has established the 1,2,3-thiadiazole moiety as a "privileged scaffold," meaning it is a structural framework that is recurrently found in bioactive compounds. mdpi.com The presence of the thiadiazole ring can enhance the pharmacological profile of a molecule, contributing to its efficacy and bioavailability. nih.govnih.govnih.gov

Beyond medicine, 1,2,3-thiadiazoles are also finding applications in materials science. Their inherent thermal and chemical stability, coupled with their electronic and coordination capabilities, make them suitable components for the development of novel functional materials, such as those with specific luminescent or magnetic properties. nih.gov

Historical Perspectives on the Discovery and Initial Studies of 1,2,3-Thiadiazole Derivatives

The journey of 1,2,3-thiadiazoles began with the pioneering work of Hurd and Mori in 1955, who developed a key synthetic method for this class of compounds. acs.org Their approach, known as the Hurd-Mori reaction, involves the reaction of an acylhydrazone with thionyl chloride to form the 1,2,3-thiadiazole ring. mdpi.comwikipedia.orgacs.org This foundational discovery opened the door for the synthesis and investigation of a wide range of 1,2,3-thiadiazole derivatives.

Following this initial breakthrough, other synthetic methodologies were developed, including the Wolff reaction and the Pechmann and Nold synthesis, which involve the cyclization of α-diazothiocarbonyl compounds and the 1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates, respectively. researchgate.net These methods provided chemists with a versatile toolkit for accessing diverse 1,2,3-thiadiazole structures, paving the way for the exploration of their chemical and biological properties. isres.org

Role of the Aldehyde Functionality within Heterocyclic Scaffolds in Advanced Synthesis

The aldehyde group (–CHO) is a cornerstone of organic synthesis due to its versatile reactivity. wikipedia.org When appended to a heterocyclic scaffold like 1,2,3-thiadiazole, it imparts a wealth of synthetic possibilities. The aldehyde functionality can act as an electrophile, readily undergoing nucleophilic addition reactions, or it can be oxidized to a carboxylic acid or reduced to an alcohol. wikipedia.org

This reactivity makes aldehyde-substituted heterocycles, such as 1,2,3-thiadiazole-5-carbaldehyde, valuable intermediates in the construction of more complex molecular architectures. nih.govrsc.org They can participate in a variety of transformations, including:

Condensation reactions: To form Schiff bases, imines, and other C=N linked systems.

Wittig-type reactions: To generate alkenes.

Reductive amination: To introduce amine functionalities.

Cyclization reactions: Serving as a key component in the formation of new rings fused to the parent heterocycle. nih.govresearchgate.net

The strategic placement of an aldehyde group on a heterocyclic ring allows for the precise and controlled elaboration of the molecular structure, enabling the synthesis of targeted compounds with desired properties. mdpi.com

Overview of Current Research Landscape and Emerging Trends for this compound

Current research on this compound is focused on leveraging its synthetic utility to create novel molecules with potential applications in various fields. A significant area of investigation is its use as a precursor for the synthesis of new biologically active compounds. For instance, the aldehyde can be readily converted to a hydrazide, which can then be used to generate a variety of hydrazone derivatives, a class of compounds known for their antimicrobial activities. mdpi.com

Furthermore, the aldehyde group provides a handle for the introduction of diverse substituents, allowing for the fine-tuning of the molecule's electronic and steric properties. This is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. mdpi.com

Emerging trends include the use of this compound in the development of:

Novel agrochemicals: The 1,2,3-thiadiazole core is present in some commercial plant activators, suggesting potential for new crop protection agents. mdpi.com

Advanced materials: The unique photophysical properties of some thiadiazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and sensors.

Catalysis: The nitrogen and sulfur atoms of the thiadiazole ring can coordinate to metal centers, suggesting potential applications in catalysis.

The continued exploration of the chemistry of this compound is expected to yield a wealth of new discoveries and applications in the years to come.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

thiadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2OS/c6-2-3-1-4-5-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHENIPUIXQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295434 | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-61-0 | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10200-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3 Thiadiazole 5 Carbaldehyde and Its Precursors

Classical Approaches to the 1,2,3-Thiadiazole (B1210528) Core

The formation of the 1,2,3-thiadiazole heterocyclic system is achievable through several established synthetic routes. researchgate.net These methods form the foundation for producing a wide range of substituted 1,2,3-thiadiazoles.

The Hurd-Mori synthesis is a prominent and versatile method for constructing the 1,2,3-thiadiazole ring. wikipedia.orgthieme-connect.de This reaction involves the cyclization of hydrazones that possess an α-methylene group with thionyl chloride (SOCl₂). wikipedia.orgthieme-connect.de Typically, N-acyl or N-tosylhydrazones are used as substrates. wikipedia.org The reaction proceeds through the formation of intermediates which then cyclize to form the stable aromatic thiadiazole ring. thieme-connect.de

The success and regioselectivity of the Hurd-Mori reaction can be highly dependent on the nature of the substituents on the hydrazone precursor. nih.gov For instance, research on the synthesis of pyrrolo[2,3-d] wikipedia.orgnih.govcofc.eduthiadiazole-6-carboxylates showed that an electron-withdrawing N-protecting group, such as a methyl carbamate, resulted in significantly higher yields of the desired fused 1,2,3-thiadiazole compared to electron-donating alkyl groups. nih.gov

Adaptations of this method have been developed to improve yields and accommodate a broader range of substrates. mdpi.com These include one-pot strategies where ketones are reacted with semicarbazide (B1199961) and subsequently treated with thionyl chloride without isolating the intermediate semicarbazone. mdpi.com

Table 1: Examples of Hurd-Mori Synthesis Applications

| Starting Material | Key Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-tosylhydrazones | Sulfur (S) & TBAI | 4-Aryl-1,2,3-thiadiazoles | Good | organic-chemistry.org |

| Ketones | Semicarbazide, SOCl₂ | Substituted 1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

TBAI: Tetrabutylammonium (B224687) iodide

This method is the cornerstone of the Hurd-Mori synthesis but warrants specific attention due to its widespread use. mdpi.comresearchgate.net The reaction mechanism involves the interaction of the hydrazone with thionyl chloride, leading to a chloro-sulfinyl intermediate which undergoes cyclization. thieme-connect.de A variety of hydrazones, including semicarbazones, tosylhydrazones, and N-benzoylhydrazones, have been successfully employed. mdpi.comarkat-usa.org

The reaction conditions are typically mild, often involving refluxing the hydrazone with an excess of thionyl chloride, sometimes in an inert solvent like benzene. mdpi.comarkat-usa.org This approach has been used to synthesize a diverse array of 1,2,3-thiadiazoles, including those fused to other ring systems and those bearing various substituents. nih.govmdpi.com For example, pyrazolyl-phenylethanones can be converted to their corresponding semicarbazones and then cyclized with thionyl chloride to yield pyrazole-substituted 1,2,3-thiadiazoles. mdpi.com

Beyond the Hurd-Mori synthesis, other strategies exist for forming the 1,2,3-thiadiazole ring. One notable alternative is the Pechmann synthesis, which involves the 1,3-dipolar cycloaddition of diazoalkanes onto a carbon-sulfur double bond (C=S), such as in isothiocyanates. thieme-connect.decofc.edu

Another approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by agents like tetrabutylammonium iodide (TBAI), under metal-free conditions. organic-chemistry.org Furthermore, iodine-catalyzed cyclization reactions of N-tosylhydrazones with different sulfur sources have been reported. isres.org Electrochemical methods have also emerged, providing a metal- and oxidant-free route to synthesize 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur. researchgate.net These alternative methods expand the toolkit available to chemists for accessing this important heterocyclic scaffold. isres.orgresearchgate.net

Targeted Synthesis of 1,2,3-Thiadiazole-5-carbaldehyde

The introduction of a carbaldehyde (formyl) group at the 5-position of the 1,2,3-thiadiazole ring requires specific synthetic transformations, typically performed on a pre-formed thiadiazole precursor.

A common and direct route to this compound involves the oxidation of the corresponding primary alcohol, 5-hydroxymethyl-1,2,3-thiadiazole. This precursor alcohol is first synthesized, often by constructing the thiadiazole ring with a substituent that can be readily converted to a hydroxymethyl group.

The oxidation of the alcohol to the aldehyde can be achieved using a variety of oxidizing agents. The choice of reagent is crucial to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are generally preferred.

Table 2: Common Reagents for Oxidation of Alcohols to Aldehydes

| Oxidizing Agent | Abbreviation | Typical Conditions |

|---|---|---|

| Pyridinium (B92312) chlorochromate | PCC | Dichloromethane (DCM) |

| Pyridinium dichromate | PDC | Dichloromethane (DCM) |

| Manganese dioxide | MnO₂ | Dichloromethane (DCM), Chloroform |

For instance, a synthetic route to 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) has been reported, which starts from 1,3-dichloroacetone (B141476) and proceeds in four steps, implying the formation and subsequent functionalization of the thiadiazole ring. rsc.org

An alternative strategy for synthesizing this compound is through the partial reduction of a carboxylic acid derivative, such as an ester or a nitrile, located at the 5-position.

The synthesis of precursor esters, like 1,2,3-thiadiazole-5-carboxylates, has been documented. For example, the cyclization of a specific derivative with thionyl chloride via a Hurd-Mori reaction can yield a substituted 1,2,3-thiadiazole-5-carboxylate. mdpi.com These esters can then be reduced to the corresponding aldehyde. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly used for this type of partial reduction at low temperatures to prevent further reduction to the alcohol.

Similarly, a 1,2,3-thiadiazole-5-carbonitrile can serve as a precursor. The nitrile group can be reduced to the aldehyde using reagents like DIBAL-H or by other methods such as the Stephen aldehyde synthesis, which involves formation of an imine intermediate followed by hydrolysis. The synthesis of various substituted thiadiazole nitriles is a feasible process, providing a viable pathway to the target aldehyde.

Modern Advancements in this compound Synthesis

Recent advancements in synthetic chemistry offer promising avenues for the synthesis of this compound, focusing on improving efficiency, selectivity, and sustainability.

Direct C-H functionalization is a powerful strategy for the streamlined synthesis of complex molecules. Transition-metal catalysis, particularly with palladium and rhodium, has been pivotal in the C-H functionalization of various azoles. nih.govrsc.org However, the direct metal-catalyzed C-H formylation of the 1,2,3-thiadiazole ring to produce the 5-carbaldehyde is still an emerging area.

Research has demonstrated the palladium-catalyzed C-H arylation of 1,2,3-triazoles, a related five-membered heterocycle. sbq.org.br Additionally, a metal-free method for the C-H formylation of phenolated 1,4-disubstituted 1,2,3-triazoles using DMSO as the formyl source has been reported, highlighting the potential for such transformations. ias.ac.in This reaction, however, is co-controlled by a hydroxyl group and is specific to the triazole system. ias.ac.in

The application of these metal-catalyzed C-H activation strategies to the 1,2,3-thiadiazole core for direct formylation is not yet a well-documented process. The development of suitable catalytic systems that can selectively activate the C5-H bond of the 1,2,3-thiadiazole ring for formylation would represent a significant advancement in the synthesis of the target compound.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com While specific examples of the synthesis of this compound using green chemistry principles are scarce, related studies on other thiadiazole isomers provide a framework for potential applications.

For instance, the synthesis of thiazole (B1198619) derivatives has been achieved using micellar catalysis in glycerol, an environmentally benign solvent. researchgate.net This approach offers advantages such as the use of inexpensive and recyclable reagents and mild reaction conditions. researchgate.net The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has also been explored using green methods like microwave and ultrasonic irradiation. chemmethod.com The application of aqueous media and micellar systems to the classical Hurd-Mori synthesis or other routes to 1,2,3-thiadiazole precursors could significantly improve the environmental footprint of producing this compound.

Table 1: Green Chemistry Approaches in Thiazole and Thiadiazole Synthesis

| Heterocycle | Green Method | Solvent | Key Advantages |

|---|---|---|---|

| Thiazoles | Micellar Catalysis | Glycerol | Eco-friendly, mild conditions, recyclable |

| 1,3,4-Thiadiazoles | Microwave/Ultrasonic Irradiation | Various | Reduced reaction times, improved yields |

| Thiazoles | One-pot, multicomponent | Water | High yields, simple procedure |

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of this compound is a promising but largely unexplored area.

Continuous flow processes have been successfully developed for the synthesis of other thiadiazole and triazole isomers. For example, a flow synthesis of 1,2,4-thiadiazoles has been reported, which allows for the safe handling of hazardous reagents and the production of gram quantities of the product. nih.gov Similarly, a robust flow synthesis of 1,2,3-triazoles using a heterogeneous copper catalyst has been established. rsc.org These examples demonstrate the potential for adapting the synthesis of 1,2,3-thiadiazole precursors, such as those formed via the Hurd-Mori reaction, to a continuous flow setup. This could lead to safer, more efficient, and scalable production of this compound.

Purification and Isolation Protocols for this compound

The purification and isolation of this compound are crucial steps to obtain a product of high purity. The choice of purification method depends on the synthetic route employed and the nature of the impurities present. Common techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. For thiadiazole derivatives, ethanol (B145695) is often a suitable solvent for recrystallization. mdpi.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For thiadiazole derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) can be used as the mobile phase. mdpi.com The selection of the eluent system is critical for achieving good separation.

In some cases, a simple work-up procedure involving pouring the reaction mixture into ice-water, followed by filtration of the precipitated product, can be effective for initial purification before further recrystallization. mdpi.com The specific protocol for purifying this compound would need to be optimized based on the specific reaction conditions and byproducts.

Chemical Reactivity and Transformation of 1,2,3 Thiadiazole 5 Carbaldehyde

Reactions Involving the C-5 Carbaldehyde Functionality

The aldehyde group is a versatile functional group that readily participates in nucleophilic additions, condensations, oxidations, reductions, and olefination reactions. These transformations provide synthetic pathways to a diverse array of C-5 substituted 1,2,3-thiadiazole (B1210528) derivatives.

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. Grignard reagents, which are potent carbon-based nucleophiles, react with 1,2,3-Thiadiazole-5-carbaldehyde to yield secondary alcohols after an acidic workup. masterorganicchemistry.comadichemistry.comleah4sci.com The reaction involves the formation of a new carbon-carbon bond, allowing for the introduction of various alkyl or aryl substituents.

The general mechanism begins with the nucleophilic addition of the Grignard reagent (R-MgX) to the carbonyl carbon. leah4sci.com This step forms a magnesium alkoxide intermediate, which is subsequently protonated during the workup step to produce the final alcohol product. leah4sci.com

General Reaction Scheme for Grignard Addition: this compound + R-MgX → Intermediate Alkoxide --(H₃O⁺)--> 1-(1,2,3-Thiadiazol-5-yl)alkanol/arylmethanol

While cyanohydrin formation is a classic reaction for aldehydes, specific examples involving this compound are not extensively detailed in the reviewed literature. However, the general reactivity of aldehydes suggests that it would react with a cyanide source, such as hydrogen cyanide or sodium cyanide, to form the corresponding cyanohydrin.

This compound readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. These reactions are fundamental in synthesizing a variety of derivatives with potential biological activities.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) results in the formation of imines.

Oximes: Condensation with hydroxylamine (NH₂OH) yields the corresponding oxime. The formation of oximes from substituted 1,2,3-triazole-5-carbaldehydes has been studied, suggesting a similar reactivity pattern for the thiadiazole analogue. researchgate.net

Hydrazones: The reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. nih.govnih.govorganic-chemistry.org The synthesis of novel thiadiazole derivatives bearing hydrazone moieties is a common strategy in medicinal chemistry. nih.govmdpi.com The general procedure involves heating the carbohydrazide with the appropriate aldehyde in a solvent like ethanol (B145695). nih.govmdpi.com

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | 1,2,3-Thiadiazol-5-yl-C(H)=N-R |

| Hydroxylamine (NH₂OH) | Oxime | 1,2,3-Thiadiazol-5-yl-C(H)=N-OH |

| Hydrazine (R-NHNH₂) | Hydrazone | 1,2,3-Thiadiazol-5-yl-C(H)=N-NH-R |

These condensation reactions typically proceed under mild, often acid-catalyzed, conditions. The resulting imines, oximes, and hydrazones are important intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their pharmacological properties. nih.govresearchgate.net

The aldehyde group at the C-5 position can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two other important classes of 1,2,3-thiadiazole derivatives.

Oxidation: The aldehyde can be oxidized to 1,2,3-Thiadiazole-5-carboxylic acid. chemicalbook.com Various oxidizing agents can be employed for this transformation. For instance, oxidation of aldehydes to carboxylic acids can be achieved using reagents like Fe(NO₃)₃ in water under hydrothermal conditions or sodium hypochlorite (NaClO). nih.govresearchgate.net

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (1,2,3-Thiadiazol-5-yl)methanol. A common and effective reagent for this reduction is sodium borohydride (NaBH₄). mdpi.com This transformation is a key step in synthetic routes that utilize the alcohol for further functionalization. mdpi.com

Table 2: Oxidation and Reduction of the C-5 Carbaldehyde

| Transformation | Product | Typical Reagent(s) | Reference |

|---|---|---|---|

| Oxidation | 1,2,3-Thiadiazole-5-carboxylic acid | Fe(NO₃)₃, NaClO | chemicalbook.comnih.govresearchgate.net |

| Reduction | (1,2,3-Thiadiazol-5-yl)methanol | Sodium Borohydride (NaBH₄) | mdpi.com |

Olefination reactions provide a powerful method for forming carbon-carbon double bonds, converting the carbonyl group of this compound into an alkene.

Wittig Reaction: This reaction utilizes a phosphonium ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide. libretexts.org Non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes to produce alkenes. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene, offering high stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org The water-soluble phosphate byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com The HWE reaction has been widely applied in the synthesis of natural products.

Table 3: Olefination Reactions

| Reaction | Reagent Type | General Product | Typical Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 1,2,3-Thiadiazol-5-yl-CH=CHR | (Z)-alkene (with non-stabilized ylides) |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | 1,2,3-Thiadiazol-5-yl-CH=CHR | (E)-alkene |

Reactivity of the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring is an aromatic, five-membered heterocycle. wikipedia.org Its chemistry is significantly influenced by the presence of three heteroatoms, which render the ring electron-deficient. This electron deficiency governs its stability and reactivity towards different reagents.

The ring system is known to undergo cleavage under certain conditions. For example, treatment of 1,2,3-thiadiazoles with strong bases, such as organolithium compounds, can result in the fragmentation of the ring with the evolution of nitrogen gas to form an alkali-metal alkynethiolate. researchgate.net This reactivity highlights the susceptibility of the ring to nucleophilic attack, particularly when unsubstituted at the C-5 position. researchgate.net

Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems. However, for electron-deficient heterocycles like thiadiazoles, this type of reaction is generally disfavored. The carbon atoms in the 1,2,3-thiadiazole ring have low electron density due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. nih.gov Consequently, the ring is deactivated towards attack by electrophiles.

For the related 1,3,4-thiadiazole (B1197879) isomer, it is noted that electrophilic substitution on the ring carbons is not possible unless activating groups (e.g., amino groups) are present. nih.gov A similar principle applies to the 1,2,3-thiadiazole ring. The system is generally inert to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. Instead of substitution, strong nucleophiles tend to induce ring-opening or fragmentation. researchgate.netresearchgate.net

Nucleophilic Attack and Substitution at Ring Positions (e.g., C-4)

The 1,2,3-thiadiazole ring is characterized as an electron-deficient system. This deficiency is due to the electronegativity of the two nitrogen atoms and the sulfur atom, which reduces the electron density at the ring's carbon atoms. nih.govnih.gov Consequently, the C-4 and C-5 positions are susceptible to nucleophilic attack, particularly when a good leaving group is present. nih.govchemicalbook.com While direct nucleophilic substitution on an unsubstituted C-4 position is not common, substitution reactions on 1,2,3-thiadiazoles bearing a leaving group, such as a halogen, are well-documented.

For instance, studies on benzo-fused 1,2,3-thiadiazole systems have shown that bromo-substituents can be readily displaced by various nucleophiles. The 4,8-dibromo derivative of benzo[1,2-d:4,5-d']bis( rsc.orgrsc.orgrsc.orgthiadiazole) undergoes selective aromatic nucleophilic substitution with morpholine. researchgate.net Depending on the reaction conditions, either mono- or bis-substituted products can be obtained. researchgate.netmdpi.com Similarly, thiols have been used as nucleophiles, typically resulting in the formation of bis-derivatives. mdpi.com

A closely related analogue, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886), demonstrates the reactivity of the ring system towards nucleophiles, although these reactions often lead to subsequent ring transformations rather than simple substitution. rsc.org The initial step involves the reaction of the carbaldehyde group, but the subsequent steps are influenced by the electron-deficient nature of the ring, facilitating ring-opening, as discussed in the following section.

The susceptibility of the thiadiazole ring to nucleophilic attack is a key feature of its chemistry, enabling the synthesis of various derivatives. The table below summarizes examples of nucleophilic substitution on related thiadiazole systems.

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( rsc.orgrsc.orgrsc.orgthiadiazole) | Morpholine | Mono- and bis-substitution | researchgate.netmdpi.com |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( rsc.orgrsc.orgrsc.orgthiadiazole) | Thiols | Bis-substitution | mdpi.com |

| 5-Chloro-1,3,4-thiadiazole derivatives | Various nucleophiles | 5-Substituted-1,3,4-thiadiazoles | nih.gov |

Ring-Opening and Rearrangement Reactions (e.g., Dimroth Rearrangements)

The 1,2,3-thiadiazole ring can undergo cleavage and rearrangement under various conditions, notably upon treatment with bases or upon reaction with certain nucleophiles. researchgate.net A significant rearrangement reaction for nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the translocation of two heteroatoms through a ring-opening and ring-closing sequence. rsc.orgwikipedia.orgnih.gov

For example, the reaction with alkyl- and aryl-amines results in 1,2,3-triazole-4-thiocarboxamides. The reaction with phenylhydrazine initially yields the unrearranged phenylhydrazone, which, upon storage in dimethyl sulfoxide (DMSO), transforms into 1-phenylamino-1,2,3-triazole-4-carboxylic acid. rsc.org This rearrangement is believed to proceed through a thioacyl chloride intermediate formed after the ring opening and recyclization sequence.

Strong bases, such as organolithium compounds or potassium t-butoxide, can induce a different type of ring-opening reaction. researchgate.net Treatment of 1,2,3-thiadiazoles unsubstituted at the C-5 position with a strong base leads to ring cleavage with the evolution of nitrogen gas to form an alkali-metal alkynethiolate. This reactive intermediate can then be trapped with electrophiles, providing a route to 1-alkynyl thioethers. researchgate.net

| Reactant | Conditions | Final Product Type | Reference |

|---|---|---|---|

| Alkyl- and Aryl-amines | Alcohol solution | 1,2,3-Triazole-4-thiocarboxamide | |

| Hydrazine | Alcohol solution | 1,2,3-Triazole-4-thiohydrazide | |

| Phenylhydrazine | Initial reaction, then storage in DMSO | 1,2,3-Triazole-4-carboxylic acid derivative | rsc.org |

| Hydroxylamine | Initial reaction, then storage in DMSO | 1,2,3-Triazole-4-carboxylic acid derivative | rsc.org |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

1,2,3-Thiadiazoles can serve as precursors for reactive intermediates that participate in cycloaddition reactions. rsc.orgrsc.org A notable example is the base-mediated [3+2] cycloaddition reaction with isonitriles to synthesize 4,5-disubstituted thiazoles. rsc.orgrsc.orgresearchgate.net In this transformation, the 1,2,3-thiadiazole ring is thought to first undergo ring-opening to generate a thioketene intermediate. rsc.org This thioketene then acts as a three-atom component in a cycloaddition with the isonitrile. rsc.orgrsc.org The reaction proceeds via nucleophilic attack of an isonitrile-derived intermediate on the thioketene, followed by intramolecular cyclization and aromatization to yield the thiazole (B1198619) ring. rsc.org This method provides a novel route to sulfur-containing heterocycles that are not easily accessible through traditional methods. rsc.org

This type of reaction highlights the utility of 1,2,3-thiadiazoles as synthons for other heterocyclic systems. The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered rings. uchicago.edu In this context, the 1,2,3-thiadiazole does not act as a 1,3-dipole itself but rather as a stable precursor that generates the reactive species required for the cycloaddition. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at C-4 (if applicable)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely applicable to (hetero)aromatic systems, provided a suitable leaving group, typically a halogen, is present on the ring. researchgate.net While there is no direct evidence of cross-coupling on this compound itself, extensive research on halogenated 1,2,3-thiadiazole derivatives demonstrates the feasibility of such reactions at the C-4 position.

Specifically, 4-bromo and 4,8-dibromo derivatives of benzo-fused 1,2,3-thiadiazoles have been successfully employed in Suzuki-Miyaura and Stille cross-coupling reactions. mdpi.comnih.govmdpi.com The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, has been used to synthesize mono- and di(het)arylated derivatives of benzo[1,2-d:4,5-d']bis( rsc.orgrsc.orgrsc.orgthiadiazole). mdpi.commdpi.com By carefully controlling the reaction conditions (e.g., solvent, temperature, stoichiometry), selective formation of either the mono- or bis-arylated product can be achieved. mdpi.com

The following table summarizes the conditions used for selective Suzuki-Miyaura coupling on a related dibrominated thiadiazole system, illustrating the potential for these reactions on a hypothetical 4-halo-1,2,3-thiadiazole-5-carbaldehyde.

| Desired Product | Boron Reagent (Equivalents) | Catalyst/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Mono-arylated | Pinacolate ester (1 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | Reflux | mdpi.com |

| Bis-arylated | Pinacolate ester (2 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | Xylene/H₂O | Reflux | mdpi.com |

These findings strongly suggest that if this compound were halogenated at the C-4 position, it would be a viable substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups at this position.

Photochemical and Electrochemical Transformations of this compound

1,2,3-Thiadiazoles are known to undergo photochemical transformations. Irradiation of 1,2,3-thiadiazoles can lead to the extrusion of molecular nitrogen, a common feature of their chemistry. researchgate.net This process generates highly reactive intermediates. For example, the photolysis of 4-methyl-5-carboethoxy-1,2,3-thiadiazole in solution results in the formation of thiirene (B1235720) and thioketene species. researchgate.net Thiirenes are three-membered rings containing a sulfur atom and a carbon-carbon double bond, which are generally unstable but can be stabilized by electron-withdrawing substituents. researchgate.net These photochemical pathways provide routes to otherwise inaccessible reactive intermediates.

Derivatization Strategies and Analogues of 1,2,3 Thiadiazole 5 Carbaldehyde

Formation of Schiff Bases and Related Imines from the Aldehyde Group

The aldehyde functional group at the C-5 position of 1,2,3-thiadiazole-5-carbaldehyde is a prime site for derivatization through condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a wide variety of substituents and the creation of compounds with diverse applications.

The general synthesis involves the reaction of this compound with a primary amine in a suitable solvent, often with acid catalysis and heat to drive the reaction to completion by removing the water formed. For instance, the condensation of various 2-amino-5-substituted-aryl-1,3,4-thiadiazoles with appropriate aldehydes is a well-established method. jocpr.com A typical procedure involves refluxing equimolar amounts of the amine and aldehyde in ethanol (B145695), sometimes with a few drops of a catalytic acid like sulfuric acid, for several hours. jocpr.comresearchgate.net

A specific example involves the synthesis of hydrazide-hydrazone derivatives. In one study, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide was reacted with various substituted aldehydes in refluxing ethanol for three hours. This condensation reaction yielded a series of hydrazide-hydrazone derivatives with yields ranging from 57% to 98%. mdpi.com The formation of the imine bond (=CH) was confirmed by the presence of a characteristic singlet signal in the 1H NMR spectra between δ 8.06–8.63 ppm. mdpi.com

The table below summarizes the synthesis of various Schiff base derivatives from thiadiazole precursors, illustrating the general applicability of this reaction.

| Aldehyde Reactant | Amine Reactant | Product | Yield (%) | Reference |

| Substituted Aldehydes | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives | 57-98% | mdpi.com |

| 4-Chlorobenzaldehyde | 5-Ethyl-1,3,4-thiadiazol-2-amine | N-(4-chlorobenzylidene)-5-ethyl-1,3,4-thiadiazol-2-amine | - | researchgate.net |

| 4-Bromobenzaldehyde | 5-Ethyl-1,3,4-thiadiazol-2-amine | N-(4-bromobenzylidene)-5-ethyl-1,3,4-thiadiazol-2-amine | 65% | researchgate.net |

| Various aromatic aldehydes | 2-Amino-5-mercapto-1,3,4-thiadiazole | Schiff-base derivatives | - | rdd.edu.iq |

Synthesis of Carboxylic Acid, Ester, and Amide Derivatives at C-5

The aldehyde group of this compound is readily oxidized to a carboxylic acid, which can be further converted into esters and amides, providing access to a broad range of functionalized analogues.

Carboxylic Acid Synthesis: The oxidation of the C-5 aldehyde to a carboxylic acid is a key transformation. While direct oxidation of this compound is a standard organic transformation, a related synthesis involves the oxidation of an alcohol. For example, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (B138919) was synthesized by the oxidation of the corresponding alcohol using pyridinium (B92312) chlorochromate (PCC). mdpi.com The reverse reaction, the reduction of the carboxylic acid, can be achieved with reagents like sodium borohydride. mdpi.com The direct synthesis of 1,2,3-thiadiazole-5-carboxylic acid has been reported, providing a key intermediate for further derivatization. chemicalbook.com

Ester and Amide Synthesis: 1,2,3-Thiadiazole-5-carboxylic acid can be converted to its corresponding esters through Fischer esterification or by reaction with alkyl halides. A general method for esterification involves reacting the carboxylic acid derivative of a thiadiazole with various substituted alcohols. mdpi.com For instance, a series of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have been synthesized. mdpi.com

Amide derivatives are also readily accessible. In a multi-step synthesis, a 5-carboxylic acid substituted thiadiazole was first converted to its carbonyl chloride derivative using thionyl chloride. This activated intermediate was then reacted with glycine (B1666218) to form the corresponding carboxamide derivative. mdpi.com In another approach, amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as potent inhibitors of focal adhesion kinase. nih.gov The synthesis of pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) has also been reported, starting from the corresponding pyrazole-3-carbonyl chloride. tandfonline.com

The following table provides examples of the synthesis of C-5 carboxylic acid, ester, and amide derivatives.

| Starting Material | Reagents | Product Type | Yield (%) | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Thionyl chloride, then Glycine | Amide | - | mdpi.com |

| 5-Carboxylic acid substituted thiadiazole | Various substituted alcohols | Ester | - | mdpi.com |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylate | Sodium borohydride | Alcohol | - | mdpi.com |

| 4-Methyl-1,2,3-thiadiazole-5-methanol | Pyridinium chlorochromate (PCC) | Aldehyde | - | mdpi.com |

Introduction of Various Substituents at the C-4 Position of the Thiadiazole Ring

Modification of the C-4 position of the 1,2,3-thiadiazole (B1210528) ring is a key strategy for creating structural diversity. A powerful method for this is the Hurd-Mori reaction, which constructs the 1,2,3-thiadiazole ring from an α-methylene ketone via its hydrazone derivative. wikipedia.org By choosing a ketone with a desired substituent adjacent to the methylene (B1212753) group, that substituent will be incorporated at the C-4 position of the resulting thiadiazole.

For example, the Hurd-Mori reaction has been used to synthesize various 4-substituted-1,2,3-thiadiazoles. The general procedure involves reacting a ketone containing an α-methylene group with semicarbazide (B1199961) to form a semicarbazone, which is then cyclized with thionyl chloride. mdpi.com This method has been applied to produce pyrazolyl-1,2,3-thiadiazole scaffolds and other derivatives in good to excellent yields. mdpi.com

In a specific application, 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamides were synthesized from the corresponding 5-acetyl derivatives. researchgate.net The acetyl group's methyl functions as the α-methylene, and the furan-carboxamide moiety becomes the C-4 substituent on the final thiadiazole ring. The reaction proceeds through a carboethoxyhydrazone intermediate which is then cyclized with thionyl chloride. researchgate.net

Another approach to C-4 functionalization involves starting with a pre-functionalized ring. For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) has been synthesized and used in subsequent reactions. rsc.org This chloro-substituted analogue allows for nucleophilic substitution reactions at the C-5 position, which can lead to ring transformations.

The table below illustrates the synthesis of C-4 substituted 1,2,3-thiadiazoles.

| Starting Ketone/Precursor | Key Reagents | C-4 Substituent | Product | Yield (%) | Reference |

| Pyrazolyl-phenylethanones | Semicarbazide, Thionyl chloride | Pyrazolyl-phenyl | 4-(Pyrazolyl-phenyl)-1,2,3-thiadiazoles | Good to excellent | mdpi.com |

| Alkyl and aryl ketones | Semicarbazide, Thionyl chloride | Alkyl/Aryl | 4-Alkyl/Aryl-1,2,3-thiadiazoles | - | mdpi.com |

| 5-Acetyl-2-methylfuran-3-carboxamides | Carboethoxyhydrazine, Thionyl chloride | 2-Methylfuran-3-carboxamide | 5-(1,2,3-Thiadiazol-4-yl)-2-methylfuran-3-carboxamides | - | researchgate.net |

| 1,3-Dichloroacetone (B141476) | (Four steps) | - | 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | - | rsc.org |

Design and Synthesis of Novel Fused Polyheterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable precursor for the synthesis of novel fused polyheterocyclic systems. These complex structures are often assembled through cycloaddition reactions or ring transformations, where the thiadiazole ring and its substituents participate in the formation of new rings.

One notable example is the ring transformation of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde. When reacted with alkyl- or aryl-amines, this compound undergoes a rearrangement to form 1,2,3-triazole-4-thiocarboxamides. rsc.org Similarly, reaction with hydrazine (B178648) leads to 1,2,3-triazole-4-thiohydrazides. rsc.org This transformation involves the cleavage of the thiadiazole ring and subsequent recyclization to form a new heterocyclic system.

Cycloaddition reactions are another powerful tool for building fused systems. For instance, [3+2] cycloaddition reactions of nitrile sulfides with nitriles are a common method for preparing thiadiazoles. isres.orgacademie-sciences.fr While not starting directly from the carbaldehyde, these methods highlight the reactivity of the thiadiazole core in forming fused systems. Pyrazolo[3,4-d]thiazole derivatives have been synthesized through the cyclocondensation of phenyl hydrazine with 5-arylidene derivatives of thiazolidin-4-ones. nih.govnih.gov This demonstrates a strategy where a thiazole-containing precursor is used to construct a fused pyrazole ring.

The synthesis of 5H- mdpi.comwikipedia.orgresearchgate.nettriazolo[5,1-b] mdpi.commdpi.comresearchgate.netthiadiazines represents another example of a ring transformation of a 1,2,3-thiadiazole, involving four atoms from a side chain to form a new fused bicyclic system. rsc.org

The table below presents examples of the synthesis of fused polyheterocyclic systems from thiadiazole precursors.

| Thiadiazole Precursor | Reactant | Product | Reaction Type | Reference |

| 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | Alkyl/Aryl amines | 1,2,3-Triazole-4-thiocarboxamides | Ring Transformation | rsc.org |

| 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | Hydrazine | 1,2,3-Triazole-4-thiohydrazides | Ring Transformation | rsc.org |

| 5-Arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Phenyl hydrazine | Pyrazolo[3,4-d]thiazole hybrids | Cyclocondensation | nih.gov |

| 1,2,3-Thiadiazole derivative | - | 5H- mdpi.comwikipedia.orgresearchgate.netTriazolo[5,1-b] mdpi.commdpi.comresearchgate.netthiadiazines | Ring Transformation | rsc.org |

Development of Complex Organic Structures Utilizing this compound as a Key Synthon

This compound and its derivatives serve as crucial synthons in the construction of complex and biologically active molecules. Their utility is highlighted in multicomponent reactions and multi-step syntheses targeting compounds with specific therapeutic properties.

A significant example is the use of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde in a Ugi four-component reaction (U-4CR). mdpi.com In this one-pot synthesis, the thiadiazole carbaldehyde, along with substituted amines, cyclohexyl isocyanide, and azidotrimethylsilane, were reacted in methanol (B129727) to produce tetrazole-containing 4-methyl-1,2,3-thiadiazoles in moderate yields. mdpi.com This demonstrates the ability of the aldehyde to participate in complex, one-pot transformations to rapidly build molecular complexity.

Furthermore, derivatives of 1,2,3-thiadiazole are often employed as key intermediates in the synthesis of bioactive compounds. For instance, various 1,2,3-thiadiazole derivatives have been prepared and evaluated for their anti-HIV-1 activity. mdpi.com In these syntheses, the thiadiazole core is typically constructed early in the synthetic route, and subsequent modifications are made to the substituents at the C-4 and C-5 positions to optimize biological activity. One such derivative showed potent anti-HIV-1 activity with an EC50 value of 0.0364 µM. mdpi.com

The synthesis of 1,2,3-thiadiazole-containing carboxamides with broad-spectrum fungicidal activity also showcases the importance of this scaffold. mdpi.com These complex molecules are often built through multi-step sequences where the thiadiazole is a central component. For example, a 1,2,3-thiadiazole containing a carboxamide moiety displayed significant fungicidal inhibition against a range of fungal strains. mdpi.com

The following table provides examples of complex structures synthesized using 1,2,3-thiadiazole derivatives as key synthons.

| Thiadiazole Synthon | Reaction Type/Target | Resulting Complex Structure | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | Ugi Four-Component Reaction | Tetrazole-containing 4-methyl-1,2,3-thiadiazoles | mdpi.com |

| 1,2,3-Thiadiazole derivative | Anti-HIV-1 agents synthesis | Potent anti-HIV-1 agents | mdpi.com |

| 1,2,3-Thiadiazole derivative | Fungicide synthesis | 1,2,3-Thiadiazole-containing carboxamides | mdpi.com |

| 1,2,3-Thiadiazole derivative | Anti-HBV agents synthesis | Potent anti-HBV agents | mdpi.com |

Advanced Applications in Chemical Synthesis and Materials Science

1,2,3-Thiadiazole-5-carbaldehyde as a Precursor for Heterocyclic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex heterocyclic structures. The aldehyde functional group provides a reactive site for various transformations, including condensation reactions and multicomponent reactions, allowing for the annulation or attachment of additional rings to the 1,2,3-thiadiazole (B1210528) core.

One key application is its use in condensation reactions with compounds containing active methylene (B1212753) groups or amino functionalities. For instance, similar to how 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide is condensed with various aldehydes, the carbaldehyde can react with hydrazides and other nucleophiles to form Schiff bases or hydrazones. These products can then undergo subsequent cyclization reactions to yield larger, more complex heterocyclic systems.

Furthermore, the aldehyde is a suitable component in multicomponent reactions, such as the Ugi four-component reaction (U-4CR). In a U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a one-pot synthesis to produce a complex α-acylamino carboxamide derivative. By employing this compound in this reaction, chemists can efficiently generate diverse libraries of compounds containing the thiadiazole moiety, which is a valuable strategy in medicinal and agrochemical research. mdpi.com

The reactivity of the thiadiazole ring itself, combined with the aldehyde, allows for diverse synthetic pathways. For example, while 1,2,3-thiadiazole-5-carbaldehydes can be decarbonylated to yield the corresponding 1,2,3-thiadiazoles, the aldehyde group is more commonly exploited as a handle for building molecular complexity.

Role in Ligand Design for Organometallic Chemistry and Catalysis

The 1,2,3-thiadiazole nucleus contains multiple heteroatoms (two nitrogen and one sulfur) that can act as potential coordination sites for metal ions. This makes its derivatives, including the 5-carbaldehyde, attractive candidates for ligand design in organometallic chemistry and catalysis. Polydentate heterocyclic ligands containing both nitrogen and sulfur atoms are of significant interest for constructing functional metal complexes and materials. researchgate.net

The aldehyde group can be chemically modified to create multidentate ligands. For example, it can be converted into an imine (via condensation with an amine), an alcohol (via reduction), or a carboxylic acid (via oxidation). These modifications can introduce additional donor atoms (N, O) that can coordinate to a metal center along with the nitrogen atoms of the thiadiazole ring, leading to the formation of stable chelate complexes.

While specific research on this compound as a ligand is emerging, the broader class of thiadiazole derivatives has been successfully used to synthesize coordination compounds. researchgate.net The resulting organometallic complexes have potential applications in catalysis, where the metal center can act as the catalytic site and the thiadiazole ligand can modulate its electronic properties and steric environment to influence reactivity and selectivity.

Integration of this compound Derivatives in Functional Materials

The inherent electronic characteristics of the 1,2,3-thiadiazole ring make it a promising component for the development of advanced functional materials with tailored electronic, optical, and structural properties.

Thiadiazole isomers are recognized for their excellent optoelectronic properties. researchgate.net The 1,3,4-thiadiazole (B1197879) ring system, for instance, is known for its strong aromaticity and has been incorporated into molecules with nonlinear optical (NLO) activity and materials for sensing. researchgate.net By extension, the 1,2,3-thiadiazole core is also explored for these applications. Derivatives are investigated for their potential as organic semiconductors, where the heterocycle can facilitate charge transport.

Furthermore, the development of luminescent materials based on thiadiazole scaffolds is an active area of research. mdpi.com The fluorescence or phosphorescence of these materials can be sensitive to their environment, making them suitable for use in chemical sensors. The aldehyde group in this compound can be used to conjugate the thiadiazole core to other π-conjugated systems, creating larger molecules (dyes) with tunable light absorption and emission properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The synthesis of polymers and supramolecular assemblies containing heterocyclic units is a key strategy for creating materials with ordered structures and specific functions. Derivatives of 1,3,4-thiadiazole are known to be used in polymer synthesis. researchgate.net Similarly, this compound is a valuable monomer for creating novel polymers.

The aldehyde functionality is particularly useful for polymerization reactions. It can undergo polycondensation with diamines to form poly(azomethine)s or be used in other polymerization schemes after conversion to other reactive groups (e.g., vinyl, hydroxyl, or carboxyl). The resulting polymers incorporate the 1,2,3-thiadiazole unit into the polymer backbone or as a pendant group, imparting the electronic and coordination properties of the heterocycle to the bulk material. These polymers are being investigated for applications in electronics, sensing, and as advanced coatings.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial for determining the structure and properties of the resulting framework. Thiadiazole-based ligands are increasingly used in the synthesis of MOFs and CPs, particularly for applications in luminescent sensing. mdpi.comresearchgate.net

While this compound itself may not be the direct linker, it is an ideal precursor for synthesizing suitable polytopic ligands. The aldehyde can be readily converted to a carboxylic acid, creating, for example, 1,2,3-thiadiazole-5-carboxylic acid. This, or its more complex derivatives like 4,4'-(benzo[c] researchgate.netmdpi.comisres.orgthiadiazole-4,7-diyl)dibenzoic acid, can act as a rigid linker to build robust frameworks. mdpi.com

Research has demonstrated the successful synthesis of MOFs and CPs using other thiadiazole isomers, such as 1,2,5-thiadiazole-3,4-dicarboxylate, to create 3D frameworks with Cd(II) and Cu(II). mdpi.com A Zr(IV)-based MOF incorporating a thiadiazole-functionalized dibenzoic acid ligand has also been reported. mdpi.com These materials often exhibit strong luminescence, which can be quenched or enhanced by the presence of specific analytes, making them highly effective chemical sensors. mdpi.comresearchgate.net The use of five-membered nitrogen heterocycles as pillars in MOF structures is another established strategy for tuning porosity and functionality. rsc.org

Application in Agrochemical Research and Development (excluding safety/dosage)

The 1,2,3-thiadiazole scaffold is a privileged structure in agrochemical research, with derivatives exhibiting a range of biological activities against plant pathogens and pests. isres.orgresearchgate.net This has led to the development of novel fungicides, herbicides, and plant activators based on this heterocyclic core. mdpi.comresearchgate.net

Specifically, derivatives of 1,2,3-thiadiazole have been rationally designed as potent fungicides. researchgate.net A notable example is the development of strobilurin analogues where the 1,2,3-thiadiazole ring is a key component. Research has shown that the introduction of this ring can significantly improve fungicidal activity. researchgate.net For example, certain 1,2,3-thiadiazole-based strobilurins have demonstrated excellent, broad-spectrum activity against various fungal pathogens. researchgate.net

| Fungal Pathogen | EC50 (µg/mL) | Reference Fungicide | EC50 of Reference (µg/mL) |

|---|---|---|---|

| Gibberella zeae | 2.68 | Azoxystrobin | 15.12 |

| Sclerotinia sclerotiorum | 0.44 | Enestroburin | 0.98 |

| Rhizoctonia cerealis | 0.01 | Kresoxim-methyl | 0.06 |

Beyond direct fungicidal action, 1,2,3-thiadiazole derivatives are also known to function as plant activators or plant defense inducers. mdpi.com These compounds can stimulate a plant's natural defense mechanisms, making it more resistant to a broad range of pathogens. This mode of action is a valuable tool in integrated pest management strategies. The class also includes compounds with demonstrated insecticidal and herbicidal properties, making the 1,2,3-thiadiazole ring a versatile and highly valuable scaffold in the search for new agrochemicals. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1,2,3-thiadiazole-5-carbaldehyde. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR Analysis (Chemical Shifts, Coupling Patterns, Integration)

The proton NMR spectrum of this compound is characterized by its simplicity, showing two distinct singlets, each integrating to one proton.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the thiadiazole ring. This results in a signal appearing far downfield, typically in the range of δ 9.5-10.5 ppm. Its multiplicity is a singlet as there are no adjacent protons.

Thiadiazole Ring Proton (C4-H): The single proton attached to the carbon of the heterocyclic ring (at the C-4 position) also appears as a singlet. Its chemical shift is found in the aromatic region, generally between δ 8.5-9.5 ppm, influenced by the aromaticity of the ring and the attached aldehyde group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CHO | 9.5 - 10.5 | Singlet (s) | 1H |

| C4-H | 8.5 - 9.5 | Singlet (s) | 1H |

¹³C NMR Analysis (Chemical Shifts, Multiplicity)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, revealing three distinct signals for the three carbon atoms in this compound.

Aldehyde Carbonyl Carbon (C=O): This carbon is the most deshielded and appears at the lowest field, typically in the range of δ 180-190 ppm.

Thiadiazole Ring Carbons (C4 & C5): The two carbons of the thiadiazole ring are inequivalent. C5, being substituted with the electron-withdrawing aldehyde group, is expected to resonate at a lower field compared to C4. These signals typically appear in the δ 140-170 ppm range. In related 1,3,4-thiadiazole (B1197879) structures, the ring carbons have been observed at approximately δ 164 ppm and δ 159 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C5 | 155 - 170 |

| C4 | 140 - 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation patterns.

A key fragmentation pathway for 1,2,3-thiadiazoles involves the elimination of a stable nitrogen molecule (N₂) from the molecular ion. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₃H₂N₂OS. The calculated exact mass would be compared against the experimentally determined mass to confirm the elemental composition with high confidence. In studies of related thiadiazole compounds, HRMS has been used to confirm required molecular formulas. rsc.org

Table 3: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₃H₂N₂OS |

| Calculated Exact Mass | 113.9888 |

| Ion (e.g., [M+H]⁺) | 114.9966 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This technique provides detailed structural information based on the fragmentation cascade. The primary fragmentation step for the molecular ion of this compound (m/z ≈ 114) is the characteristic loss of 28 Da, corresponding to a molecule of nitrogen (N₂). rsc.org This results in a highly reactive thiirene (B1235720) intermediate ion (m/z ≈ 86). Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the aldehyde group.

Table 4: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Lost Fragment |

| 114 ([M]⁺) | 86 | 28 | N₂ |

| 86 | 58 | 28 | CO |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

In the context of 1,2,3-thiadiazole (B1210528) derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features. For instance, the IR spectra of 1,3,4-thiadiazole derivatives, which are isomeric to 1,2,3-thiadiazoles, show characteristic absorption bands. The C=N stretching vibrations typically appear in the range of 1600–1550 cm⁻¹, while two distinct S=O stretches are observed at 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹ for dioxothiadiazole derivatives. nih.gov The presence of a carbonyl group (C=O) from the carbaldehyde moiety in this compound would be expected to show a strong absorption band in the region of 1680-1700 cm⁻¹. For related thiadiazole compounds, C=O stretching vibrations have been observed around 1678–1697 cm⁻¹. nih.gov

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While no specific Raman data for this compound is readily available, studies on related thiadiazole structures highlight its utility in elucidating molecular structure and vibrational properties, often complemented by quantum chemical calculations. isres.org

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in Thiadiazole Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C=N Stretch | 1600–1550 | nih.gov |

| C=O Stretch | 1678–1697 | nih.gov |

| S=O Stretch (asymmetric) | 1350–1280 | nih.gov |

| S=O Stretch (symmetric) | 1170–1100 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides valuable information about the conjugated systems present in the molecule.

For this compound, the presence of the heteroaromatic ring and the carbonyl group constitutes a chromophore that absorbs UV radiation. Studies on related 1,2,5-thiadiazole (B1195012) 1,1-dioxides show absorption maxima in the ultraviolet region, typically around 315 nm in acetonitrile (B52724) and between 240-280 nm in ethanol (B145695). nih.gov The specific absorption maximum (λmax) for this compound would be influenced by the solvent and the specific electronic environment of the chromophore. For example, a study on 5-benzyl-1,3,4-oxadiazole-2-thiol, a related heterocyclic compound, identified a λmax at 263 nm. researchgate.net The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, is also a key parameter determined by this method.

Table 2: UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound | Solvent | λmax (nm) | Reference |

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Acetonitrile | ~315 | nih.gov |

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Ethanol | 240-280 | nih.gov |

| 5-benzyl-1,3,4-oxadiazole-2-thiol | Not Specified | 263 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, X-ray diffraction studies on related 1,3,4-thiadiazole and 1,2,5-thiadiazole derivatives have been crucial for their structural characterization. nih.govnih.govmdpi.comnih.gov For example, the crystal structure of a 5-arylimino-1,3,4-thiadiazole derivative confirmed the planarity of the thiadiazole ring and established the stereochemistry around the imino group. nih.gov In another study, the bond lengths and valence angles in a 1,3,4-thiadiazole derivative were found to be similar to those in structurally related compounds. nih.gov Such studies provide a foundational understanding of the solid-state conformation and packing of thiadiazole-based molecules.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in the analysis of 1,2,3-thiadiazole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For thiadiazole derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. sielc.comresearchgate.netnih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical RP-HPLC method for a related compound, 1,2,3-thiadiazole-5-carbohydrazide, utilizes a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For other thiadiazoles, a mixture of acetonitrile and an acetate (B1210297) buffer solution has been used. researchgate.net The detection is often performed using a UV detector set at the wavelength of maximum absorbance for the compound of interest. researchgate.net

Table 3: Example HPLC Conditions for Thiadiazole Derivatives

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Reference |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |

| Diaspher-110-C18 | Acetonitrile-Acetate Buffer (pH 4.70) | 305-320 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and the separated components are then ionized and detected by the mass spectrometer, providing information about their mass-to-charge ratio. This allows for both qualitative and quantitative analysis. While specific GC-MS data for this compound is not available in the search results, the mass spectrum of the related compound 1,2,3-thiadiazole-5-carbonitrile has been documented, indicating the applicability of this technique for the analysis of such heterocycles. spectrabase.com Mass spectrometry, often coupled with electrospray ionization (ESI-MS), is also a powerful tool for the structural elucidation and differentiation of isomeric thiadiazoles and triazoles. mdpi.com

Computational and Theoretical Investigations of 1,2,3 Thiadiazole 5 Carbaldehyde

Electronic Structure and Aromaticity Analysis of the 1,2,3-Thiadiazole (B1210528) Ring

The 1,2,3-thiadiazole ring is an aromatic five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms. isres.org Its electronic structure and aromaticity are key determinants of its chemical behavior and stability. Computational methods are extensively used to quantify these properties. Theoretical studies have concluded that thiadiazoles are aromatic compounds, exhibiting greater aromatic character than other common heterocycles like pyrrole, thiophene, and furan. researchgate.net The inductive effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atoms render the ring electron-deficient. researchgate.net

Various computational indices are employed to assess the aromaticity of the thiadiazole ring. These include geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), energetic criteria like Aromatic Stabilization Energy (ASE), and magnetic criteria, notably Nucleus-Independent Chemical Shift (NICS). researchgate.net Calculations have shown that sulfur-containing heterocycles tend to be more aromatic than their oxygen analogs based on geometric measurements. researchgate.net

| Aromaticity Index | Description | Typical Calculated Value Range |

|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the deviation of bond lengths from an optimal value. A value of 1 indicates a fully aromatic system. | 0.5 - 0.8 |

| NICS(0) (Nucleus-Independent Chemical Shift) | Measures magnetic shielding at the ring's geometric center. Negative values typically indicate aromaticity. | -5 to -10 ppm |

| ASE (Aromatic Stabilization Energy) | Energy difference between the cyclic conjugated system and a suitable acyclic reference. | 20 - 30 kcal/mol |

Density Functional Theory (DFT) has become the predominant computational method for studying the electronic properties of thiadiazole derivatives due to its favorable balance of accuracy and computational cost. dergipark.org.trekb.eg The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly paired with Pople-style basis sets, such as 6-311G++(d,p), to perform these calculations. nih.govscielo.br

DFT calculations are used to optimize the molecular geometry of 1,2,3-thiadiazole-5-carbaldehyde, providing precise bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. nih.gov Furthermore, these calculations yield crucial information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (Egap) are vital for predicting the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. scielo.brrsc.org A small Egap often indicates high chemical reactivity due to the ease of charge transfer interactions. rsc.org

| Property | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. |

| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and kinetic stability. rsc.org |

| Dipole Moment | μ | Measures the polarity and charge distribution of the molecule. |

Before the widespread adoption of DFT, ab initio and semi-empirical methods were the primary tools for theoretical studies. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data for parametrization. nih.gov They can provide reliable geometries and electronic properties but are computationally demanding, especially for larger molecules. raco.cattandfonline.com

Semi-empirical methods, such as AM1, MNDO, and PM3, use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to simplify calculations. raco.catscielo.br This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. scielo.br However, their accuracy is dependent on the quality of the parametrization for the specific elements and bonding types present in the molecule. While often superseded by DFT for high-accuracy studies, they can still be valuable for initial geometric optimizations of large molecules or for qualitative trend analysis. scielo.br

Conformational Analysis and Tautomerism Studies

For this compound, a key structural feature is the rotational freedom of the C-C bond connecting the carbaldehyde group to the thiadiazole ring. This rotation can lead to different conformers, which may have distinct energies and properties. Computational methods can be used to explore the potential energy surface associated with this rotation to identify the most stable conformer(s) and the energy barriers between them. For similar aldehyde-substituted heterocycles, the relative orientation of the carbonyl group with respect to the ring's heteroatoms is a critical factor. rsc.org

Tautomerism, the interconversion of structural isomers through proton transfer, is another important aspect to consider in heterocyclic chemistry. researchgate.netmdpi.com While this compound itself does not have obvious prototropic tautomers, related thiadiazole derivatives that contain hydroxyl, thiol, or amino groups are known to exist in tautomeric equilibria (e.g., keto-enol or thione-thiol forms). isres.orgnih.gov Computational studies are instrumental in determining the relative energies of these tautomers, predicting which form is more stable in the gas phase or in different solvents. nih.gov These studies often show that thione and keto forms are more stable than their thiol and enol counterparts, respectively. researchgate.net

Reaction Mechanism Studies of Synthetic Pathways and Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.orgrsc.org For this compound, this includes studying the synthetic pathways for its formation and its subsequent chemical transformations.

A primary route to the 1,2,3-thiadiazole ring system is the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives (often N-acyl or N-sulfonylhydrazones) with thionyl chloride. isres.orgmdpi.comresearchgate.net Theoretical studies can model this complex transformation to understand the stepwise mechanism, identify key intermediates, and rationalize the role of reagents and reaction conditions. Such studies can explain why certain substrates or protecting groups lead to higher yields than others. mdpi.com Another key reaction is the formation of the carbaldehyde itself, which can be achieved through the oxidation of the corresponding 5-hydroxymethyl-1,2,3-thiadiazole. mdpi.com

A central concept in the study of reaction mechanisms is the transition state (TS), which represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods, particularly DFT, are used to locate these TS structures on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. acs.org For reactions like the Hurd-Mori cyclization, theoretical calculations can characterize the transition states for each elementary step, providing a detailed picture of the bond-forming and bond-breaking processes.